
2'-C-méthylcytidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
2'-C-methylcytidine (2CMC) is a nucleoside analog that has demonstrated antiviral activity against a range of viruses, including hepatitis E virus (HEV), dengue virus, hepatitis C virus (HCV), and norovirus . It functions as a viral polymerase inhibitor .
Scientific Research Applications
2CMC has been investigated for its potential as an antiviral drug due to its ability to inhibit viral replication in various models .
Hepatitis E Virus (HEV):
- 2CMC inhibits HEV replication in subgenomic replication models and systems using a full-length infectious virus .
- Long-term treatment with 2CMC did not lead to a loss of antiviral potency, suggesting a high barrier to drug resistance development .
- In HEV replication models, 2CMC significantly reduced HEV-driven luciferase activity, with anti-HEV activity comparable to its anti-HCV effect at a concentration of 10 µM . The IC50 value of 2CMC against HEV replication was found to be 1.64 µM .
- CTP, but not GTP, reverses the anti-HEV effect of 2CMC, suggesting that 2CMC, once absorbed by cells, converts to its 5′-triphosphate form (2CMC-CTP), which then competes with the natural substrate CTP .
Dengue Virus (DENV):
- 2CMC exerts potent anti-DENV activity in DENV subgenomic RNA replicon and infectious systems, with an IC50 value of 11.2±0.3μM .
- Both cell-based and cell-free reporter assay systems have revealed the specific anti-DENV RNA polymerase activity of 2CMC .
- In vivo studies using xenograft bioluminescence-based DENV replicon and DENV-infected Institute of Cancer Research (ICR) suckling mice models have evaluated the anti-DENV replication activity of 2CMC .
Norwalk Virus:
- 2CMC reduced Norwalk virus replicon replication in a dose-dependent manner and cleared cells of the replicon .
- In mice infected with murine norovirus (MNV), 2CMC treatment prevented norovirus-induced diarrhea, delayed the appearance of viral RNA, reduced viral RNA titers, prevented virus-induced mortality, and resulted in protective immunity against a rechallenge .
Hepatitis C Virus (HCV):
- 2'-C-methylcytidine was discovered as a potent and selective inhibitor of RNA viruses, including bovine viral diarrhea virus (a surrogate model for HCV) and flaviviruses like yellow fever virus, West Nile virus, and dengue-2 virus .
- Combinations of 2′-C-MeC derivatives with interferon and/or ribavirin were synergistic in an HCV replicon model .
Yellow Fever Virus (YFV):
Foot-and-Mouth Disease Virus (FMDV):
- 2'-C-methylcytidine (2'-C-MetCyt) has potent and selective in vitro antiviral activity against foot-and-mouth disease virus (FMDV) . The 50% and 90% effective concentrations (EC50 and EC90) for inhibition of the FMDV-induced cytopathic effect (CPE) formation were 6.4+/-3.8 and 10.8+/-5.4 microM, respectively .
Data Tables
Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1 s-1) | Relative substrate specificity |
---|---|---|---|---|
2′-Deoxycytidine | 0.4 ± 0.1 | 0.025 | 6.3 × 10-2 | 1 |
Gemcitabine | 1.4 ± 0.2 | 0.038 | 2.7 × 10-2 | 0.43 |
2′-FdC | 4.7 ± 1.2 | 0.050 | 1.1 × 10-2 | 0.17 |
2′- C-Me-dC | 46.2 ± 10.7 | 0.048 | 1.0 × 10-3 | 0.016 |
Cytidine | 6.6 ± 1.0 | 0.009 | 1.4 × 10-3 | 0.022 |
PSI-6130 | 81.2 ± 8.0 | 0.016 | 1.9 × 10-4 | 0.003 |
2′- C-Me-C | 914 ± 209 | 0.011 | 1.2 × 10-5 | 0.0002 |
Relative substrate specificity in phosphorylation by human dCK
Case Studies
- AG129 Mice Model: In a mouse model using AG129 mice orally infected with murine norovirus (MNV), treatment with 2CMC prevented norovirus-induced diarrhea, delayed the appearance of viral RNA and reduced viral RNA titers in various organs, prevented virus-induced mortality, and resulted in protective immunity against a rechallenge .
- Hamster Model for YFV Disease: The antiviral activity of 2′-C-MeC was evaluated in Vero African green monkey kidney cells using cytopathic effect (CPE) inhibition assays. Compounds were added prior to the addition of the virus .
- Clinical Trials with Valopicitabine: Valopicitabine, a 3′-O-l-valinyl ester derivative of 2′-C-MeC, was evaluated in HCV-infected patients during clinical trials. However, severe gastrointestinal side effects were observed in a dose-dependent manner, leading to the termination of clinical progression despite efficacy in improving HCV disease parameters .
Mécanisme D'action
Target of Action
The primary target of 2’-C-methylcytidine is the RNA-dependent RNA polymerase (RdRp) . This enzyme is commonly found in all RNA viruses, including the Hepatitis C Virus (HCV), but is absent in humans . RdRp plays a crucial role in the replication of the viral genome, making it an attractive target for antiviral drugs .
Mode of Action
Upon administration, 2’-C-methylcytidine is phosphorylated into its 5-triphosphate form . This metabolite then inhibits the RdRp activity by competing with natural nucleotides for incorporation into the growing RNA chain . Once incorporated, it acts as a chain terminator, blocking the elongation of the viral RNA chain and thus inhibiting the replication of the virus .
Biochemical Pathways
The action of 2’-C-methylcytidine involves a metabolic pathway where it is first phosphorylated into its monophosphate form . This monophosphate is then further phosphorylated into the active 5-triphosphate form . This active form is the one that inhibits the RdRp activity, blocking the production of viral RNA and thus viral replication .
Pharmacokinetics
It is known that upon administration, it undergoes phosphorylation to become its active 5-triphosphate form . More research is needed to fully understand the pharmacokinetic properties of 2’-C-methylcytidine.
Result of Action
The result of the action of 2’-C-methylcytidine is the inhibition of viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This effectively blocks the production of viral RNA, preventing the replication of the virus . Therefore, it has anti-viral activity, particularly against the Hepatitis C Virus (HCV) .
Analyse Biochimique
Biochemical Properties
2’-C-Methylcytidine interacts with the RNA-dependent RNA polymerase (RdRp) of viruses . Upon phosphorylation into its 5-triphosphate form, 2’-C-Methylcytidine inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This interaction blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Cellular Effects
2’-C-Methylcytidine has shown to have significant effects on various types of cells. For instance, it reduces the number of viral plaques in BHK-21 cells infected with Dengue type 2, Reovirus type 1, West Nile, and Yellow Fever RNA viruses . It also inhibits HCV replication and protects MDBK cells from infection with Bovine Virus Diarrhea Virus (BVDV) and Human Coronavirus (HCoV) .
Molecular Mechanism
The molecular mechanism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This action blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-C-Methylcytidine has shown to inhibit the replication of Infectious Pancreatic Necrosis Virus (IPNV) both in vitro and in vivo . It inhibits IPNV infection by inhibiting viral RNA replication rather than viral internalization or attachment .
Dosage Effects in Animal Models
In animal models, 2’-C-Methylcytidine has demonstrated protective effects against Norovirus-induced diarrhea and mortality . It markedly delayed the appearance of viral RNA and reduced viral RNA titers in the intestine, mesenteric lymph nodes, spleen, lungs, and stool .
Metabolic Pathways
The metabolism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . This process is crucial for the antiviral activity of 2’-C-Methylcytidine .
Subcellular Localization
Given its role in inhibiting viral RNA replication, it is likely that it localizes to the sites of viral replication within cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
NM107 peut être synthétisé par un processus en plusieurs étapes à partir de la cytidineCeci est généralement réalisé par une réaction de méthylation utilisant de l'iodure de méthyle en présence d'une base telle que l'hydrure de sodium .
Méthodes de production industrielle
La production industrielle de NM107 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
NM107 subit diverses réactions chimiques, notamment :
Oxydation : NM107 peut être oxydé pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent convertir NM107 en ses formes réduites.
Substitution : NM107 peut subir des réactions de substitution nucléophile, où le groupe méthyle en position 2' peut être remplacé par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles comme l'azoture de sodium peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de NM107, qui peuvent être étudiés plus avant pour leurs activités biologiques .
Applications de la recherche scientifique
NM107 a un large éventail d'applications de recherche scientifique :
Chimie : NM107 est utilisé comme élément constitutif pour la synthèse d'autres analogues de nucléosides.
Biologie : Il est utilisé dans des études pour comprendre les mécanismes de la réplication virale et de l'inhibition.
Médecine : NM107 est étudié pour son potentiel en tant que médicament antiviral contre le VHC et d'autres virus à ARN.
Industrie : NM107 est utilisé dans le développement de thérapies antivirales et d'outils de diagnostic.
Mécanisme d'action
NM107 exerce ses effets antiviraux en inhibant la polymérase ARN dépendante de l'ARN (RdRp) du VHC. Il agit comme un terminateur de chaîne pendant la synthèse de l'ARN viral, empêchant la réplication du virus. La cible moléculaire de NM107 est la polymérase NS5B du VHC, et il interfère avec le processus de réplication virale .
Comparaison Avec Des Composés Similaires
Composés similaires
AT-527 : Un autre analogue de nucléoside ayant une activité antivirale contre le virus de la rubéole.
R1479 : Un analogue de nucléoside qui a fait l'objet d'essais cliniques pour le VHC.
Unicité
NM107 est unique en raison de son activité antivirale à large spectre et de son inhibition spécifique de la polymérase NS5B du VHC. Contrairement à certains autres analogues de nucléosides, NM107 a montré une activité puissante dans divers types de cellules et a un indice de sélectivité élevé .
Activité Biologique
2'-C-methylcytidine (2CMC) is a nucleoside analog recognized for its antiviral properties, particularly against various RNA viruses. Its mechanism of action primarily involves inhibition of viral RNA-dependent RNA polymerases, making it a valuable candidate for therapeutic applications in viral infections such as hepatitis C virus (HCV), hepatitis E virus (HEV), and noroviruses. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of 2CMC.
2CMC acts as a competitive inhibitor of viral polymerases. Upon cellular uptake, it is phosphorylated to its active triphosphate form (2CMC-CTP), which competes with the natural substrate cytidine triphosphate (CTP) for incorporation into viral RNA. This inhibition disrupts viral replication processes, leading to reduced viral loads in infected cells.
Antiviral Spectrum
2CMC has demonstrated efficacy against a range of viruses:
Hepatitis C Virus
In studies focusing on HCV, 2CMC was shown to significantly reduce viral replication in cell culture models. The compound's IC50 values ranged from 0.1 to 1.64 µM, indicating potent antiviral activity without significant cytotoxicity (CC50 = 111.2 µM) . Long-term exposure did not lead to drug resistance, suggesting a robust antiviral potential.
Hepatitis E Virus
Research demonstrated that 2CMC effectively inhibited HEV replication in both subgenomic and full-length infectious models, with an IC50 value of 1.64 µM . Notably, the compound maintained its antiviral efficacy even after prolonged exposure, highlighting its potential as a therapeutic option against HEV.
Norovirus
A study on norovirus indicated that 2CMC could prevent virus-induced diarrhea and mortality in mouse models . The compound significantly reduced viral loads in various tissues and provided protective immunity upon rechallenge, establishing its role as a promising antiviral agent against norovirus infections.
Dengue Virus
In the context of dengue virus infections, 2CMC displayed potent anti-DENV activity with an IC50 value of 11.2 µM in both cell-based and cell-free systems . These findings support the development of direct-acting antivirals targeting DENV.
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-73-6 | |
Record name | 2'-C-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-C-methylcytidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-C-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20724-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-C-METHYLCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.